molecular formula C12H14N2O B1452611 2-(2-Methyl-8-quinolyloxy)ethylamine CAS No. 1094492-24-6

2-(2-Methyl-8-quinolyloxy)ethylamine

Cat. No. B1452611
CAS RN: 1094492-24-6
M. Wt: 202.25 g/mol
InChI Key: DUPCODKNXKGSAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2-Methyl-8-quinolyloxy)ethylamine involves the reaction of 2-methyl-8-hydroxyquinoline with 1-bromo-3-chloropropane in the presence of a base . Various new 1-(2-methyl-8-quinolyloxy)-3-propylamines have been synthesized by the condensation of 1-(2-methyl-8-quinolyloxy)-3-chloropropane with different amines .


Molecular Structure Analysis

The molecular structure of 2-(2-Methyl-8-quinolyloxy)ethylamine is complex. It contains a total of 40 bonds, including 24 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 1 double bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 ether (aromatic), and 1 Pyridine .


Chemical Reactions Analysis

Amines, such as 2-(2-Methyl-8-quinolyloxy)ethylamine, are organic compounds that contain and are often actually based on one or more atoms of nitrogen . They can be primary, secondary, or tertiary, depending on the number of carbon-containing groups that are attached to them . Amines can undergo various chemical reactions, including reactions with strong oxidizers and strong acids .


Physical And Chemical Properties Analysis

Amines, such as 2-(2-Methyl-8-quinolyloxy)ethylamine, have simple physical properties such as solubility and boiling points . Methyl, dimethyl, trimethyl, and ethyl amines are gases under standard conditions. Most common alkyl amines are liquids, and high molecular weight amines are solids at standard temperatures .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

2-(2-Methyl-8-quinolyloxy)ethylamine: derivatives, particularly magnesium complexes, have been synthesized for use in OLEDs. These organic semiconductors are crucial for the light-emitting layers in OLEDs, which are used in display technologies . The synthesized magnesium nanorods, such as Mg(mq)2 , exhibit properties that make them suitable for electron and hole-transport layers, enhancing the efficiency of OLED devices .

Organic Photovoltaic Cells

The same compounds that benefit OLEDs also find applications in organic photovoltaic cells. The optical properties of these materials, such as absorbance, bandgap, and luminescence, are key factors in their ability to convert light into electricity efficiently .

Pharmacological Activities

Some derivatives of 2-(2-Methyl-8-quinolyloxy)ethylamine have been explored for their central nervous system depressant activities. These compounds have been synthesized and tested for potential therapeutic applications, showing moderate activity in this field .

Synthesis of Nanorods

The precipitation method has been employed to synthesize nanorods using 2-(2-Methyl-8-quinolyloxy)ethylamine derivatives. These nanorods have been characterized by various techniques, including powder XRD, FTIR spectroscopy, SEM, EDX, UV-Vis, and PL spectroscopy studies, to confirm their structural and optical properties .

Electron and Hole-Transport Layers

In the realm of electronics, the synthesized nanorods can serve as electron and hole-transport layers. These layers are essential for the operation of electronic devices, facilitating the movement of charge carriers and improving device performance .

Display Technologies

The unique and flexible nature of OLEDs, combined with the ability to emit energetic colors, makes 2-(2-Methyl-8-quinolyloxy)ethylamine derivatives valuable for next-generation solid-state light sources in display technologies .

properties

IUPAC Name

2-(2-methylquinolin-8-yl)oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-5-6-10-3-2-4-11(12(10)14-9)15-8-7-13/h2-6H,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPCODKNXKGSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCN)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-8-quinolyloxy)ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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